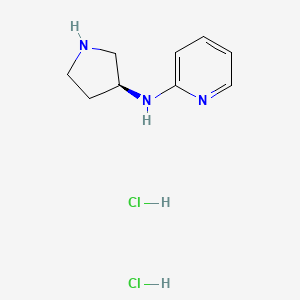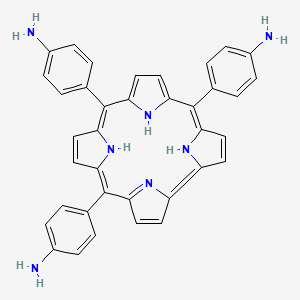
7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that features a benzodiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the ethyl group on the benzodiazole ring imparts unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and ethyl bromide.
Cyclization: The key step involves the cyclization of the starting materials to form the benzodiazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反应分析
Types of Reactions
7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The benzodiazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzodiazole derivatives.
Oxidation: Formation of oxidized benzodiazole derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
科学研究应用
7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethyl group play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
7-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with a methyl group instead of an ethyl group.
7-chloro-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom in 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
属性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC 名称 |
4-bromo-3-ethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9BrN2O/c1-2-12-8-6(10)4-3-5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
InChI 键 |
XAXXQVCKCSSWII-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=CC=C2Br)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)












